1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride

Description

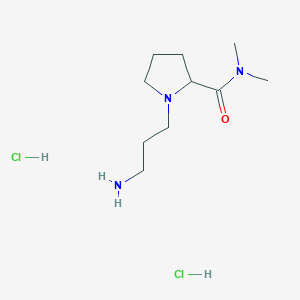

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride (CAS: 1249666-26-9) is a synthetic organic compound featuring a pyrrolidine ring substituted with a carboxamide group at the 2-position and a 3-aminopropyl chain at the 1-position. The dimethyl groups on the carboxamide nitrogen enhance steric and electronic properties, while the dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications . This compound is marketed by EOS Med Chem for medicinal purposes, though specific therapeutic indications remain undisclosed .

Properties

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJUHNZLBPHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402829-34-7 | |

| Record name | 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N,N-dimethylpyrrolidine and 3-aminopropylamine.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.

Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with a carboxylating agent to introduce the carboxamide group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s dihydrochloride salt form indicates protonation of its primary and secondary amine groups. Key reactivity includes:

The tertiary amide group (N,N-dimethylcarboxamide) is less reactive under standard conditions due to steric hindrance and resonance stabilization .

Stability Under Oxidative and Thermal Conditions

While direct experimental data for this compound is limited, structural analogs suggest:

-

Oxidation : The primary amine (–NH₂) on the aminopropyl chain may oxidize to a nitroso or nitro group under strong oxidizing agents (e.g., KMnO₄, HNO₃) .

-

Thermal Decomposition : At temperatures >200°C, the dihydrochloride salt may decompose, releasing HCl and forming degradation products like pyrrolidine derivatives .

Coordination Chemistry

The compound’s amine groups can act as ligands for metal ions. For example:

-

Coordination with Transition Metals :

Synthetic Modifications

The primary amine group offers a site for further functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Reacts with alkyl halides to produce secondary or tertiary amines .

Hydrolytic Behavior

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding dimethylamine and pyrrolidine-2-carboxylic acid derivatives .

-

Enzymatic Hydrolysis : Unlikely due to steric protection of the amide bond.

Research Gaps and Limitations

Existing data on this specific compound is sparse, with most inferences drawn from structural analogs . Experimental studies are required to validate:

-

Kinetics of acid-base equilibria.

-

Catalytic or biological activity of metal complexes.

-

Stability under photolytic conditions.

Scientific Research Applications

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Spermidine Trihydrochloride (N-(3-Aminopropyl)-1,4-butanediamine trihydrochloride)

- Structure : Linear polyamine with three amine groups and a butanediamine backbone.

- Molecular Weight : 254.7 g/mol (trihydrochloride form).

- Role : Essential in cell proliferation, autophagy, and stress response. Used in plant biostimulants and biochemical research .

- Key Difference : Lacks the pyrrolidine-carboxamide moiety, resulting in distinct receptor interactions compared to the target compound .

N8-Acetylspermidine Dihydrochloride

- Structure : Acetylated derivative of spermidine with a terminal acetyl group.

- Molecular Weight : 187.28 g/mol (free base); 295.2 g/mol (dihydrochloride).

- Role : Inhibits spermidine-stimulated protein synthesis in E. coli, highlighting modified bioavailability due to acetylation .

- Key Difference: Acetylation reduces cationic charge, altering membrane permeability compared to the unmodified aminopropyl group in the target compound .

Heterocyclic Derivatives with Aminopropyl Side Chains

N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride

- Structure: Cyclobutane ring substituted with a carboxamide and 3-aminopropyl group.

- Molecular Formula : C₈H₁₈Cl₂N₂O.

- Molecular Weight : 229.15 g/mol.

1-(3-Aminopropyl)homopiperidine Dihydrochloride

- Structure: Seven-membered homopiperidine ring with a 3-aminopropyl chain.

- Role : Used in biochemical assays for its extended ring size, which may enhance selectivity for specific enzymatic pockets.

- Key Difference : Larger ring size alters spatial orientation and hydrogen-bonding capacity relative to the five-membered pyrrolidine in the target compound .

Chlorinated and Modified Pyrrolidine Derivatives

1-(3-Chloropropyl)pyrrolidine Hydrochloride

- Structure : Pyrrolidine with a chloropropyl substituent.

- Molecular Formula : C₇H₁₅Cl₂N.

- Molecular Weight : 196.11 g/mol.

- Role : Intermediate in organic synthesis; the chlorine atom facilitates nucleophilic substitution reactions.

- Key Difference : The absence of the carboxamide group and presence of chlorine limit its biological utility compared to the target compound’s pharmacologically relevant amide group .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrrolidine ring and is characterized by an amine group and a carboxamide functional group, which may facilitate interactions with various biological targets.

- Molecular Formula : C10H21N3O·2HCl

- Molecular Weight : Approximately 201.30 g/mol

- Structure : The compound includes a five-membered nitrogen-containing heterocycle, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride exhibits significant biological activity, particularly in relation to neurotransmitter modulation. Below are key areas of its biological activity:

Neurotransmitter Interaction

Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, influencing mood regulation and cognitive functions. These interactions could potentially position the compound as a candidate for addressing conditions such as anxiety and depression.

Anticonvulsant Properties

In animal models, compounds structurally related to 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide have demonstrated anticonvulsant activity. For instance, similar compounds have shown efficacy in antagonizing seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in seizure disorders .

Research Findings and Case Studies

Several studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, providing insights into the potential effects of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride.

Table 1: Comparison of Biological Activities

| Compound Name | Activity | ED50 (mg/kg) | Notes |

|---|---|---|---|

| 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | Potential modulator of neurotransmitters | TBD | Further studies required |

| Compound 3 (related structure) | Anticonvulsant | 3.5 | Effective in MES-induced seizures |

| Compound 4 (related structure) | Potentiator of sleeping time | 375 µg/kg | Significant increase in hexobarbital-induced sleep |

The exact mechanisms by which 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride exerts its effects are still under investigation. However, based on structural similarities with known active compounds, it is hypothesized that it may modulate receptor activity or neurotransmitter release within the central nervous system.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Amide bond formation between pyrrolidine-2-carboxylic acid derivatives and 3-aminopropylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU, with DMAP as a catalyst .

- Step 2 : N,N-Dimethylation of the secondary amine via reductive alkylation (e.g., formaldehyde/NaBH₃CN) .

- Step 3 : Salt formation with HCl to yield the dihydrochloride.

- Optimization : Reaction temperature (0–25°C for coupling), solvent choice (DMF or dichloromethane), and purification via column chromatography or recrystallization improve purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR Spectroscopy : Confirms proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, aminopropyl chain at δ 2.7–3.1 ppm) .

- HPLC/MS : Validates molecular weight (calculated: ~293.8 g/mol) and purity.

- XRD : Resolves crystal structure, including dihydrochloride salt formation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test affinity for targets like proteases or kinases using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .

- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Source Analysis : Compare assay conditions (pH, buffer composition) and cell/vitro models for variability .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized analogs) that may interfere .

- Dose-Response Repetition : Validate results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies are effective for studying the compound’s enantiomeric purity and its impact on bioactivity?

- Methodological Answer :

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with binding affinity differences in enantioselective targets (e.g., ion channels) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodological Answer :

- Systematic Substituent Variation : Modify the aminopropyl chain length or pyrrolidine N-alkyl groups to assess steric/electronic effects .

- Computational Modeling : Dock analogs into target binding pockets (e.g., using AutoDock Vina) to predict affinity changes .

Q. What experimental approaches assess metabolic stability and degradation pathways?

- Methodological Answer :

- Liver Microsome Assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect oxidation (e.g., hydroxylation) or dealkylation products .

Q. How can formulation challenges related to the dihydrochloride salt be addressed for in vivo studies?

- Methodological Answer :

- pH Solubility Profiling : Test solubility in buffers (pH 1–7.4) to identify optimal vehicle (e.g., saline with 0.1% Tween-80) .

- Stability Studies : Monitor salt dissociation under accelerated conditions (40°C/75% RH) using NMR or ion chromatography .

Q. What techniques validate target engagement in complex biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink and identify bound proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.